molecular formula C17H15NO2 B12817810 4-hydroxy-N,N-diphenylpent-2-ynamide

4-hydroxy-N,N-diphenylpent-2-ynamide

Cat. No.: B12817810
M. Wt: 265.31 g/mol
InChI Key: YGFCFRBHEOHPJI-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-diphenylpent-2-ynamide is a novel compound that has garnered attention in the field of biological and chemical research. This compound belongs to the family of ynones, characterized by the presence of a triple bond between two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N,N-diphenylpent-2-ynamide typically involves the reaction of butyn-2-ol with sulfuric acid in tetrahydrofuran (THF) followed by the addition of hexamethyldisilazane. This method can be operated on either the racemic or the enantiopure starting material .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available from specialty chemical manufacturers, indicating that scalable production methods have been developed .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-diphenylpent-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hexamethyldisilazane, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and solvents like THF .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-Hydroxy-N,N-diphenylpent-2-ynamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N,N-diphenylpent-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N,N-diphenylpent-2-ynamide:

    4-Hydroxy-N,N-diphenylbut-2-ynamide: Similar structure but with a different carbon chain length.

    4-Hydroxy-N,N-diphenylhex-2-ynamide: Another similar compound with a longer carbon chain.

Uniqueness

This compound stands out due to its specific carbon chain length and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-hydroxy-N,N-diphenylpent-2-ynamide

InChI

InChI=1S/C17H15NO2/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,19H,1H3

InChI Key

YGFCFRBHEOHPJI-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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